![molecular formula C20H19N3O5S B2586391 N-(2-methyl-1,3-dioxoisoindolin-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 313528-76-6](/img/structure/B2586391.png)
N-(2-methyl-1,3-dioxoisoindolin-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methyl-1,3-dioxoisoindolin-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as MI-1061 and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
Scientific Research Applications
Synthesis and Properties of Optically Active Polyamides
Research has explored the synthesis of optically active polyamides (PAs) featuring 1,3-dioxoisoindolin-2-yl pendent groups. These polymers were created by reacting 2-(1,3-dioxoisoindolin-2-yl) succinic acid with various aromatic diamines. The polymers displayed high yields, inherent viscosities, and were characterized for their thermal properties, suggesting potential applications in materials science due to their unique optical activities and thermal stability (Isfahani, Faghihi, Hajibeygi, & Bokaei, 2010).
Optically Active Polyamides with Aromatic Diamines
Another study focused on the direct polycondensation of 2-(4-nitro-1,3-dioxoisoindolin-2-yl) succinic acid with aromatic diamines to produce a new class of optically active polyamides. These materials showed promising solubility in polar organic solvents, which could be advantageous for various applications in material science, including coatings and films (Faghihi, Absalar, & Hajibeygi, 2010).
Luminescent Materials with Aggregation Enhanced Emission
Research on pyridyl substituted benzamides linked to 1,3-dioxoisoindolin showed these compounds exhibit luminescence in both DMF solution and solid state, forming nano-aggregates with enhanced emission in aqueous-DMF solution. This finding opens up possibilities for their use in optical materials and devices due to their unique luminescent properties and stimuli-responsive behavior (Srivastava et al., 2017).
properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-22-19(25)16-9-6-14(12-17(16)20(22)26)21-18(24)13-4-7-15(8-5-13)29(27,28)23-10-2-3-11-23/h4-9,12H,2-3,10-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFKVMNSXNVGEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1,3-dioxoisoindolin-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.